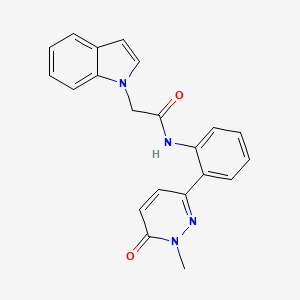
2-(1H-indol-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1H-indol-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for this compound is C24H24N4O2, with a molecular weight of approximately 424.48g/mol. The structure features an indole moiety and a pyridazine derivative, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for cellular processes. For instance, it may interact with RNA-dependent RNA polymerases (RdRp), which are vital for viral replication .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it a candidate for treating bacterial infections.
Antiviral Activity
Recent research has highlighted the potential of indole derivatives, including our compound of interest, to inhibit viral replication. A study demonstrated that related compounds effectively inhibited the RdRp activity of SARS-CoV-2, suggesting that similar mechanisms could be at play for this compound .
Table 1: Antiviral Efficacy Against SARS-CoV-2
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| 4–46b | 1.13 | >70.92 |
| 6-72-2a | 0.94 | >70.92 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
Several case studies have explored the efficacy of indole derivatives in clinical settings:
- Inhibition of Viral Replication : A study involving a library of compounds similar to our target demonstrated effective inhibition of RdRp in both SARS-CoV and influenza viruses. The findings suggest that structural modifications can enhance antiviral activity while maintaining low cytotoxicity .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while some derivatives exhibited promising antiviral effects, they also demonstrated varying levels of cytotoxicity across different cell lines. This highlights the need for further optimization to improve selectivity and reduce toxicity .
Propiedades
IUPAC Name |
2-indol-1-yl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-24-21(27)11-10-18(23-24)16-7-3-4-8-17(16)22-20(26)14-25-13-12-15-6-2-5-9-19(15)25/h2-13H,14H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECTFQCLQIFOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














